molecular formula C25H29ClN4O2S B4600901 N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No.: B4600901
M. Wt: 485.0 g/mol
InChI Key: XLCKPGCZSVNXQD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide is a useful research compound. Its molecular formula is C25H29ClN4O2S and its molecular weight is 485.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.1699750 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioisotope Labeling for Herbicide Research

The study by Latli & Casida (1995) focuses on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides. This research highlights the potential use of complex organic compounds, including those with chloro and acetamide groups, in developing labeled compounds for studying metabolism and action modes of herbicides. This methodological approach could be applicable to similar compounds for tracing and studying their biological interactions and environmental fate (Latli & Casida, 1995).

Antimicrobial Activity of Novel Imines and Thiazolidinones

Fuloria et al. (2009) synthesized novel imines and thiazolidinones from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, demonstrating the antimicrobial potential of compounds incorporating chloro, methylphenoxy, and acetamide functionalities. This suggests that derivatives of complex compounds, possibly including N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide, could be explored for their antimicrobial properties (Fuloria et al., 2009).

Anticancer Activity of Thiazole Derivatives

Evren et al. (2019) investigated the anticancer activity of 5-methyl-4-phenyl thiazole derivatives, which are structurally related to the target compound. The research found specific derivatives showing high selectivity against human lung adenocarcinoma cells, suggesting the potential of structurally complex compounds in developing anticancer agents (Evren et al., 2019).

Synthesis and Characterization of Novel Derivatives

Ying-jun (2012) focused on synthesizing and characterizing a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, underscoring the importance of detailed synthetic and structural analysis in developing new compounds with potential biological applications. This type of research could be relevant for synthesizing and understanding the properties of compounds like this compound (Ying-jun, 2012).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O2S/c1-17-21(26)9-6-10-22(17)27-24(31)16-33-25-29-28-23(30(25)2)15-32-20-13-11-19(12-14-20)18-7-4-3-5-8-18/h6,9-14,18H,3-5,7-8,15-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCKPGCZSVNXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C)COC3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

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